(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
In organic chemistry, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized using iso-butoxycarbonyl chloride, demonstrates the utility of tert-butoxycarbonyl-protected pyrrolidine derivatives in the synthesis of complex molecules. The structural characterization through X-ray diffraction confirms its utility as a versatile intermediate for further chemical transformations (S. Naveen et al., 2007). Similarly, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline showcases the adaptability of tert-butoxycarbonyl-protected compounds in synthesizing structurally diverse proline derivatives, underlining their significance in asymmetric synthesis and drug discovery (P. Rajalakshmi et al., 2013).
Material Science and Polymer Chemistry
The synthesis of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrates the application of tert-butoxycarbonyl-protected intermediates in developing new materials with high thermal stability and solubility in polar solvents. These materials exhibit potential for various high-performance applications due to their inherent viscosities and non-crystalline nature, offering a basis for flexible, tough films (S. Hsiao et al., 2000).
Advanced Synthesis Techniques
The condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) highlights an innovative approach in acylation chemistry. This method demonstrates high functional group compatibility and broad applicability in the acylation of various nitrogen compounds, indicating the importance of tert-butoxycarbonyl-protected acids in facilitating complex synthetic reactions (Atsushi Umehara et al., 2016).
Mechanism of Action
Mode of Action
Compounds with a tert-butoxycarbonyl group are known to be used in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .
Biochemical Pathways
Compounds with a tert-butoxycarbonyl group are known to be involved in various chemical transformations .
Result of Action
Compounds with a tert-butoxycarbonyl group are known to be used in the synthesis of cancer therapeutic drugs .
Action Environment
It is known that the crowded tert-butyl group has a unique reactivity pattern, which is influenced by its environment .
Properties
IUPAC Name |
(2S)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHKLSUIDCUPW-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426203 | |
Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-67-9 | |
Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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